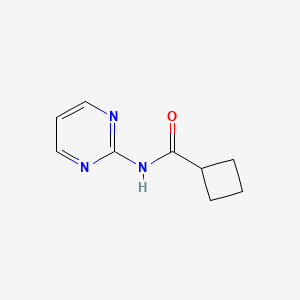

N-(pyrimidin-2-yl)cyclobutanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pyrimidin-2-ylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-8(7-3-1-4-7)12-9-10-5-2-6-11-9/h2,5-7H,1,3-4H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDPXJDCYDOYGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N Pyrimidin 2 Yl Cyclobutanecarboxamide and Its Analogues

Retrosynthetic Analysis of N-(pyrimidin-2-yl)cyclobutanecarboxamide

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For this compound, the most logical disconnection is at the amide bond (C-N), as this bond is reliably formed through well-established amidation reactions. amazonaws.com This primary disconnection yields two key synthons: a pyrimidin-2-amine synthon and a cyclobutanecarbonyl synthon. These synthons, in turn, correspond to the real-world starting materials, 2-aminopyrimidine (B69317) and cyclobutanecarboxylic acid or its activated derivatives (e.g., acyl chloride).

Further deconstruction of the 2-aminopyrimidine synthon could involve breaking the pyrimidine (B1678525) ring. A common strategy for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a urea (B33335) or guanidine (B92328) derivative. advancechemjournal.com Similarly, the cyclobutane (B1203170) ring of the cyclobutanecarboxylic acid synthon can be conceptually broken down through a [2+2] cycloaddition, a powerful method for forming four-membered rings. rsc.org This level of analysis opens up a variety of potential starting materials and synthetic routes to explore.

Classical Synthetic Routes to this compound

The classical synthesis of this compound primarily revolves around the formation of the robust amide linkage and the construction or functionalization of the pyrimidine core.

Amidation Reactions for Cyclobutanecarboxamide (B75595) Moiety Formation

The formation of the amide bond is a cornerstone of this synthesis. The most direct approach involves the coupling of 2-aminopyrimidine with cyclobutanecarboxylic acid. However, this reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.

Common activating agents and methods include:

Acyl Chloride Formation: Cyclobutanecarboxylic acid can be converted to cyclobutanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 2-aminopyrimidine to form the desired amide. nih.gov

Coupling Reagents: A wide array of coupling reagents can be employed to facilitate the direct amidation of carboxylic acids. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. youtube.comucl.ac.uk These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of the coupling reaction and minimize side reactions.

Titanium(IV) Chloride: A method using titanium(IV) chloride (TiCl₄) has been reported for the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov

| Amidation Method | Reagents | Key Features |

| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive intermediate, often requires a base to neutralize HCl byproduct. |

| Coupling Reagents | DCC, EDC, HATU | Milder conditions, one-pot procedure, can be used for sensitive substrates. |

| TiCl₄ Mediated | Titanium(IV) chloride | Direct condensation, generally good yields. nih.gov |

Pyrimidine Ring Functionalization Strategies

The synthesis can also be approached by first constructing a functionalized pyrimidine ring and then introducing the cyclobutanecarboxamide side chain. The classical synthesis of the pyrimidine ring itself often involves the condensation of a 1,3-dielectrophilic component with a bis-nucleophilic component containing the N-C-N fragment.

A common method is the reaction of a β-dicarbonyl compound with urea, thiourea, or guanidine. For instance, the reaction of malonaldehyde or a derivative with urea in the presence of an acid or base catalyst can lead to the formation of a pyrimidine ring.

Once the 2-aminopyrimidine core is established, functionalization can occur at various positions. However, for the synthesis of this compound, the focus is on the amino group at the C2 position. Direct C-H functionalization of the pyrimidine ring is also an emerging area, offering alternative routes to introduce substituents. acs.org

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of complex molecules like this compound and its analogues.

Stereoselective Synthesis of Cyclobutane Carboxamide Derivatives

The synthesis of substituted cyclobutane rings with specific stereochemistry presents a significant challenge due to the ring's fluxional nature. calstate.edu However, stereocontrolled synthesis is crucial when developing analogues with potentially enhanced biological activity.

Novel methods for the stereoselective synthesis of cyclobutane derivatives include:

[2+2] Photocycloaddition: This powerful reaction allows for the formation of cyclobutane rings from two alkene units. rsc.org The stereochemistry of the product can often be controlled by the stereochemistry of the starting alkenes and the reaction conditions.

Ring Contraction of Pyrrolidines: A highly stereoselective synthesis of substituted cyclobutanes has been developed through the contraction of readily available pyrrolidines using iodonitrene chemistry. nih.govacs.org This method allows for the transfer of stereochemical information from the starting pyrrolidine (B122466) to the cyclobutane product. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rasayanjournal.co.innih.govresearchgate.net These principles are increasingly being applied to the synthesis of pyrimidine derivatives.

Key green chemistry approaches relevant to the synthesis of this compound include:

Catalytic Reactions: The use of catalysts, especially in small amounts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. researchgate.neteurekaselect.com For instance, catalytic amidation methods are being developed to replace less efficient stoichiometric approaches. ucl.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. rasayanjournal.co.innih.gov This technique has been successfully applied to the synthesis of various pyrimidine derivatives. researchgate.net

Solvent-Free Reactions and Greener Solvents: Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids can drastically reduce the environmental impact of a synthesis. rasayanjournal.co.inresearchgate.neteurekaselect.com One-pot multicomponent reactions in water have been developed for the synthesis of pyrimidine-containing heterocycles. researchgate.net

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste. researchgate.net The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidines, exemplifies this approach.

| Green Chemistry Approach | Description | Relevance to Synthesis |

| Catalysis | Use of catalysts to improve efficiency and reduce waste. researchgate.neteurekaselect.com | Development of catalytic amidation and pyrimidine ring formation reactions. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. rasayanjournal.co.innih.gov | Faster synthesis of the pyrimidine core and amide formation. researchgate.net |

| Green Solvents | Use of environmentally friendly solvents like water. rasayanjournal.co.inresearchgate.neteurekaselect.com | Reduces the use of hazardous organic solvents. researchgate.net |

| Multicomponent Reactions | Combining multiple steps into a single reaction. researchgate.net | Efficient construction of the pyrimidine ring from simple precursors. |

Parallel Synthesis and Combinatorial Chemistry for this compound Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large, structurally diverse libraries of compounds for biological screening. nih.gov These approaches are highly applicable to the synthesis of this compound analogues, enabling the systematic exploration of the chemical space around this core scaffold.

The general synthetic approach to this compound involves the coupling of a pyrimidine amine with a cyclobutanecarboxylic acid derivative. This fundamental reaction can be adapted for parallel synthesis by varying the building blocks used in each reaction well.

Key Building Blocks for Library Generation:

Pyrimidine Core: A variety of substituted 2-aminopyrimidines can be employed to introduce diversity into the pyrimidine ring. Substituents at the 4, 5, and 6 positions of the pyrimidine ring can be systematically varied to probe structure-activity relationships (SAR).

Cycloalkane Carboxylic Acid Moiety: While the core structure specifies a cyclobutane ring, a library of analogues can be generated by incorporating other cycloalkane carboxylic acids (e.g., cyclopropane (B1198618), cyclopentane (B165970), cyclohexane) or substituted cyclobutanecarboxylic acids.

Amide Bond Formation: The amide bond is typically formed using standard coupling reagents. The choice of coupling agent can be optimized for high-throughput synthesis to ensure high conversion and purity.

Illustrative Parallel Synthesis Scheme:

A representative parallel synthesis approach would involve reacting a library of substituted 2-aminopyrimidines with a library of cycloalkanecarboxylic acids in a multi-well plate format. Each well would contain a unique combination of building blocks, leading to the generation of a distinct analogue.

Table 1: Representative Building Blocks for Parallel Synthesis of this compound Analogues

| Component | Building Block Examples | Rationale for Variation |

| Pyrimidine Amine | 2-aminopyrimidine, 4-chloro-2-aminopyrimidine, 5-bromo-2-aminopyrimidine, 4,6-dimethyl-2-aminopyrimidine | To explore the electronic and steric effects of substituents on the pyrimidine ring. |

| Carboxylic Acid | Cyclobutanecarboxylic acid, 1-methylcyclobutanecarboxlic acid, 3-phenylcyclobutanecarboxylic acid, cyclopentane carboxylic acid, cyclohexane (B81311) carboxylic acid | To investigate the impact of the size and substitution of the cycloalkane ring on biological activity. |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole) | To optimize reaction efficiency and minimize side product formation in a high-throughput setting. |

The resulting library of compounds can then be screened for biological activity. The data obtained from this screening can be used to develop SAR models and identify promising lead compounds for further optimization.

Scale-Up Considerations for this compound Production

The transition from small-scale laboratory synthesis to large-scale industrial production presents a unique set of challenges. For a compound like this compound, several factors must be considered to ensure a safe, efficient, and cost-effective manufacturing process.

Key Considerations for Scale-Up:

Process Optimization: Each step in the synthesis must be optimized to maximize yield and purity while minimizing reaction time and waste generation. This includes optimizing parameters such as temperature, pressure, solvent, and catalyst loading.

Reagent Selection: Reagents that are suitable for small-scale synthesis may not be practical or safe for large-scale production. For example, hazardous or expensive reagents should be replaced with safer and more economical alternatives whenever possible.

Purification: The purification method used on a large scale must be efficient and scalable. Crystallization is often the preferred method for final product purification in industrial settings due to its cost-effectiveness and ability to provide high-purity material.

Safety and Environmental Impact: A thorough safety assessment must be conducted for each step of the process to identify and mitigate any potential hazards. The environmental impact of the process should also be considered, with a focus on minimizing waste and using greener solvents.

Table 2: Comparison of Laboratory-Scale vs. Scale-Up Synthesis Parameters for this compound

| Parameter | Laboratory-Scale Synthesis (mg to g) | Industrial-Scale Production (kg to tons) |

| Starting Materials | High-purity, often from commercial suppliers in small quantities. | Sourced from bulk chemical manufacturers, with a focus on cost and consistent quality. |

| Solvents | A wide variety of solvents may be used. | Selection is often restricted to a smaller set of approved, recyclable, and low-toxicity solvents. |

| Reaction Vessels | Glass flasks. | Large, jacketed glass-lined or stainless steel reactors with precise temperature and agitation control. |

| Purification | Preparative chromatography is common. | Crystallization, filtration, and drying are the primary methods. |

| Process Control | Manual control of reaction parameters. | Automated process control systems for monitoring and maintaining optimal conditions. |

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach involving chemists, chemical engineers, and safety professionals to ensure a robust and commercially viable manufacturing process.

Advanced Structural Elucidation and Conformational Analysis of N Pyrimidin 2 Yl Cyclobutanecarboxamide

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools for probing the molecular structure of N-(pyrimidin-2-yl)cyclobutanecarboxamide in various states. These techniques provide a wealth of information regarding the connectivity of atoms, the nature of functional groups, and the dynamic conformational equilibria present in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like this compound in solution. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each atom.

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to exhibit distinct signals for the pyrimidine (B1678525) and cyclobutane (B1203170) protons. The pyrimidine ring protons, being in an electron-deficient aromatic system, would appear at lower field. The protons of the cyclobutane ring would present more complex splitting patterns due to their constrained geometry and potential for diastereotopicity. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

Predicted ¹³C NMR Chemical Shifts: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found at a low field. The carbons of the pyrimidine ring would have chemical shifts typical for heteroaromatic systems, while the cyclobutane carbons would appear in the aliphatic region.

Dynamic NMR Studies: Temperature-dependent NMR studies can be employed to investigate the conformational dynamics of the cyclobutane ring and the potential for restricted rotation around the amide C-N bond. Changes in the line shapes of the NMR signals with temperature can provide quantitative information about the energy barriers between different conformers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on computational models and may vary from experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C4-H/C6-H | 8.5 - 8.7 | 158.0 - 160.0 |

| Pyrimidine C5-H | 7.0 - 7.2 | 118.0 - 120.0 |

| Amide N-H | 9.0 - 10.0 | - |

| Cyclobutane C1-H | 3.0 - 3.5 | 40.0 - 45.0 |

| Cyclobutane CH₂ (adjacent to C1) | 2.2 - 2.6 | 25.0 - 30.0 |

| Cyclobutane CH₂ (beta to C1) | 1.8 - 2.2 | 18.0 - 22.0 |

| Carbonyl C=O | - | 175.0 - 178.0 |

| Pyrimidine C2 | - | 157.0 - 159.0 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and probing its conformational state. modgraph.co.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=C and C=N stretching vibrations of the pyrimidine ring are expected to give rise to strong Raman signals. The symmetric stretching of the cyclobutane ring may also be more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Predicted values are based on computational models and may vary from experimental data.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3400 | 3300 - 3400 |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1700 | 1650 - 1700 |

| N-H Bend (Amide II) | 1510 - 1570 | Weak |

| Pyrimidine Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| Cyclobutane Ring Deformation | 800 - 1000 | 800 - 1000 |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak [M]⁺, which corresponds to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

Fragmentation Pathways: The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways. A common fragmentation would be the alpha-cleavage of the cyclobutane ring, leading to the loss of ethylene (B1197577). Another prominent fragmentation pathway would involve the cleavage of the amide bond, resulting in the formation of a pyrimidin-2-aminyl cation and a cyclobutanecarbonyl cation. The pyrimidine ring itself can undergo characteristic fragmentation, leading to the loss of HCN or other small neutral molecules. nih.govsapub.org

Table 3: Predicted Major Mass Spectral Fragments for this compound Based on common fragmentation patterns of related structures.

| m/z Value | Proposed Fragment Structure |

|---|---|

| [M]⁺ | This compound |

| [M - 28]⁺ | Loss of ethylene from cyclobutane ring |

| [M - 83]⁺ | Pyrimidin-2-aminyl cation |

| 95 | Pyrimidin-2-amine |

| 83 | Cyclobutanecarbonyl cation |

| 67 | Cyclobutyl cation |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, it is anticipated that hydrogen bonding will play a significant role in dictating the crystal structure. Specifically, the amide N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen can act as hydrogen bond acceptors. libretexts.orgnmrdb.org These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.gov

In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the pyrimidine rings of adjacent molecules and C-H···π interactions may also contribute to the stability of the crystal lattice. mdpi.com The nature and strength of these interactions are crucial in determining the physical properties of the solid material.

Conformational Analysis in the Crystalline State

An X-ray crystal structure would provide definitive information on the conformation of this compound in the solid state. This includes the precise puckering of the cyclobutane ring, which can adopt various conformations such as puckered or planar. The dihedral angle between the pyrimidine ring and the amide plane would also be precisely determined. This solid-state conformation represents a low-energy state within the crystalline environment and can be compared with the conformations observed in solution to understand the influence of the crystal packing forces on the molecular geometry. nih.gov

Chiroptical Spectroscopy for Stereoisomeric Analysis (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. acs.org These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are invaluable for the analysis of stereoisomers. acs.org For a molecule like this compound, which does not possess a traditional chiral center, the applicability of chiroptical spectroscopy hinges on the potential for atropisomerism.

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond. wikipedia.org In the case of this compound, the key bond is the C-N bond connecting the pyrimidine ring and the amide nitrogen. If the steric hindrance caused by the cyclobutane ring and any substituents on the pyrimidine ring is substantial enough to restrict free rotation, stable, non-superimposable atropisomers can exist. nih.gov These atropisomers would be enantiomers or diastereomers and, as such, would be chiroptically active. nih.gov

The energy barrier to rotation determines the stability of these atropisomers. They are often classified based on their half-life of racemization at a given temperature. acs.orgnih.gov Should this compound exhibit stable atropisomers, ECD spectroscopy could be employed to determine their absolute configuration by comparing experimental spectra with theoretical calculations. nih.gov

Furthermore, the amide group itself can introduce another layer of isomerism. The restricted rotation around the amide C-N bond can lead to the formation of cis and trans isomers. mdpi.com While these are diastereomers and not enantiomers, their distinct spatial arrangements can be studied using various spectroscopic techniques, including NMR. mdpi.com

In a hypothetical scenario where stable atropisomers of this compound exist, their chiroptical properties could be characterized. The following table illustrates the type of data that would be obtained from an ECD analysis.

| Atropisomer | Wavelength (nm) | Molar Ellipticity (Δε) |

|---|---|---|

| Isomer A | 280 | +15.2 |

| Isomer A | 250 | -8.5 |

| Isomer B | 280 | -15.1 |

| Isomer B | 250 | +8.6 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

The study of related N-aryl pyrimidine systems has shown that the barrier to rotation can be influenced by substitution patterns and the presence of heteroatoms. nih.gov For instance, the replacement of an oxygen atom with a sulfur atom in the pyrimidine ring has been shown to lower the rotational barrier. nih.gov

Computational and Theoretical Investigations of N Pyrimidin 2 Yl Cyclobutanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and chemical reactivity of N-(pyrimidin-2-yl)cyclobutanecarboxamide. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state properties of molecules. By applying DFT methods, researchers can accurately predict the optimized geometry, bond lengths, bond angles, and other structural parameters of this compound. These calculations are often performed using specific functionals and basis sets to achieve a balance between accuracy and computational cost.

DFT studies on pyrimidine (B1678525) derivatives have demonstrated the utility of this approach in understanding their structural features. rsc.orgnih.gov For this compound, DFT calculations would likely reveal the planarity of the pyrimidine ring and the puckered nature of the cyclobutane (B1203170) ring. The amide linkage connecting these two moieties introduces a degree of rotational freedom, and DFT can be used to determine the most stable conformation by calculating the energies of different rotational isomers.

Table 1: Hypothetical DFT Calculated Ground State Properties of this compound

| Parameter | Value |

| Total Energy (Hartree) | -685.12345 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| N-H Bond Length (Å) | 1.01 |

| C-N (amide) Bond Length (Å) | 1.35 |

| Pyrimidine Ring C-N Bond Lengths (Å) | 1.33 - 1.38 |

| Cyclobutane C-C Bond Lengths (Å) | 1.54 - 1.56 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using DFT.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group and the hydrogen atoms on the cyclobutane ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the biological activity of many molecules. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. youtube.com

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO would likely be centered on the electron-deficient carbonyl group and the pyrimidine ring. A smaller HOMO-LUMO gap would suggest higher reactivity. FMO analysis can provide insights into the molecule's potential to participate in chemical reactions and interact with biological targets. wpmucdn.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.55 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.com By simulating the motion of atoms and molecules, MD can provide a detailed understanding of conformational changes, solvent effects, and intramolecular interactions. semanticscholar.org

Solvent Effects on Conformational Preferences

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to explore the conformational landscape of this compound in different solvents, such as water or dimethyl sulfoxide (B87167) (DMSO). These simulations can reveal how the solvent molecules interact with the solute and influence its preferred shape. For instance, in a polar solvent like water, the molecule may adopt a conformation that maximizes hydrogen bonding interactions with the surrounding water molecules.

Dynamic Behavior and Intramolecular Interactions

MD simulations allow for the investigation of the dynamic behavior of this compound, including the flexibility of the cyclobutane ring and the rotation around the amide bond. These simulations can also identify and characterize intramolecular interactions, such as hydrogen bonds, that contribute to the stability of certain conformations. By analyzing the trajectory of the simulation, researchers can gain insights into the molecule's flexibility and how it might adapt its shape to bind to a biological target. mdpi.commdpi.com

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a derivative of this compound, and its target protein at the atomic level.

Virtual screening is a computational approach widely used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For pyrimidine-based compounds, both ligand-based and structure-based virtual screening methods are employed. nih.gov

Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the protein target. Compounds are docked into the target's binding site, and their fit is evaluated using a scoring function. For instance, in the search for novel lactate (B86563) dehydrogenase (LDH) inhibitors, a virtual docking screening of a library of compounds led to the identification of promising ethyl pyrimidine-quinolincarboxylate derivatives. nih.gov This approach allows for the identification of compounds with novel scaffolds that are sterically and electrostatically compatible with the target's active site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach utilizes the knowledge of molecules known to be active against the target. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be constructed from a set of active ligands. nih.govresearchgate.net This model is then used as a query to screen databases for other molecules that match the pharmacophore features.

The combination of these screening strategies has become a mainstream approach in computer-aided drug design, enabling the efficient filtering of vast chemical libraries to prioritize candidates for further experimental testing. nih.govresearchgate.net

Following virtual screening, molecular docking provides detailed predictions of the binding mode and affinity of a ligand to its protein target. The binding affinity is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. nih.govtubitak.gov.tr

Docking studies on various pyrimidine derivatives have revealed key interaction hotspots within the binding sites of different protein targets. For example, in studies of pyrimidine derivatives targeting cyclin-dependent kinases (CDKs), the aminopyrimidine core is frequently observed forming crucial hydrogen bonds with hinge region residues of the kinase. nih.gov Similarly, docking of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives into CDK2, CDK4, and CDK6 has been used to evaluate the interaction of the core structure and identify potential lead compounds. nih.gov

Interaction hotspots are the specific amino acid residues in the target protein that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the ligand. Identifying these hotspots is critical for understanding the basis of molecular recognition and for designing analogues with improved affinity and selectivity. For instance, the docking of pyrimidine derivatives into the active site of human cyclin-dependent kinase-2 (PDB ID: 1HCK) showed that compounds with specific substitutions could achieve binding energies as low as -7.9 kcal/mol. nih.gov

Table 1: Representative Molecular Docking Data for Pyrimidine Analogues This table presents a selection of docking results for various pyrimidine derivatives against different protein targets, illustrating typical binding affinities and key interacting residues.

| Compound/Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 4-(2-amino-3, 5-dibromophenyl)-6-(4-chlorophenyl) pyrimidin-2-amine | Cyclin-Dependent Kinase 2 | 1HCK | -7.9 | Not specified |

| 2,6-diaryl-substituted pyrimidine (Compound 4r) | Kinesin Eg5 | Not specified | -7.67 | Not specified tubitak.gov.tr |

| Pyrimidine-Quinolincarboxylate (Compound 18d) | Human Lactate Dehydrogenase A (hLDHA) | Not specified | IC50 ≈ 1 µM | Not specified nih.gov |

| Pyrazolopyrimidine (Compound 5m) | Kinesin Eg5 | Not specified | -9.52 | Not specified tubitak.gov.tr |

Data is synthesized from studies on analogous pyrimidine structures, as specific docking data for this compound was not available.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchpublish.com For this compound analogues, QSAR models can predict the activity of newly designed molecules and highlight the structural features that are crucial for their biological effects. nih.gov

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, and using statistical methods to build a regression or classification model. Two common methods used for developing QSAR models for pyrimidine derivatives are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Multiple Linear Regression (MLR): MLR is a statistical technique that uses several explanatory variables (molecular descriptors) to predict the outcome of a response variable (biological activity). nih.govlaccei.org It generates a simple linear equation that is easy to interpret.

Artificial Neural Network (ANN): ANN is a more complex, non-linear modeling method inspired by the structure of the human brain. ANNs can capture intricate and non-linear relationships between molecular descriptors and activity, which may not be possible with MLR. nih.govnih.gov

The predictive power of these models is assessed using various statistical parameters. A study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated that an ANN model (R² = 0.998) outperformed an MLR model (R² = 0.889), suggesting that a non-linear relationship existed between the structural features and the inhibitory activity. nih.gov The robustness of QSAR models is crucial for their predictive ability on new, untested compounds. nih.govmdpi.com

Table 2: Statistical Validation Parameters for Representative QSAR Models of Pyrimidine Analogues This table showcases common statistical metrics used to evaluate the performance and predictive power of QSAR models developed for pyrimidine-like compounds.

| Model Type | Target | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | RMSE (Test Set) |

|---|---|---|---|---|---|

| MLR | VEGFR-2 Inhibitors | 0.889 | - | - | - nih.gov |

| ANN | VEGFR-2 Inhibitors | 0.998 | Higher than MLR | - | Lower than MLR nih.gov |

| MLR | SARS-CoV-1 3CLpro Inhibitors | - | - | 0.93 | 0.24 nih.gov |

R² (Coefficient of Determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error). Data is based on studies of various pyrimidine derivatives.

A major advantage of QSAR and Structure-Activity Relationship (SAR) studies is the ability to identify the key molecular fragments and properties that govern biological activity. nih.govnih.gov For pyrimidine-based inhibitors, SAR studies have elucidated the importance of substituents at different positions on the pyrimidine ring.

For example, in a study of pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, systematic modifications were made at three different points of the molecule. nih.govnih.gov The main findings included:

R1 Substituent: Modifications at this position did not lead to improved activity, suggesting it binds in a shallow lipophilic pocket. nih.gov

R2 Substituent: Conformational restriction of a flexible side chain by incorporating it into a ring system (an (S)-3-phenylpiperidine) resulted in a 3-fold increase in potency. nih.govnih.gov

R3 Substituent: Replacing a morpholine (B109124) group with a smaller, more polar (S)-3-hydroxypyrrolidine moiety enhanced the activity 10-fold. nih.govnih.gov

These insights are invaluable for medicinal chemists, providing a rational basis for lead optimization. By understanding which structural modifications are likely to enhance or diminish activity, the design and synthesis of more effective analogues of this compound can be significantly accelerated. The pyrimidine core itself often acts as a crucial scaffold, anchoring the molecule in the binding site, while the substituents fine-tune the potency and selectivity. humanjournals.commdpi.com

Preclinical Pharmacological and Biological Activity Profiling of N Pyrimidin 2 Yl Cyclobutanecarboxamide

Target Identification and Validation Strategies

Identifying the specific molecular targets of a compound is a critical first step in drug discovery. For N-(pyrimidin-2-yl)cyclobutanecarboxamide and its analogs, a combination of modern screening techniques and proteomics is employed to elucidate its biological partners.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds against specific biological targets. combichemistry.com This methodology is crucial for identifying initial "hits" that exhibit a desired activity. In the context of pyrimidine (B1678525) derivatives, HTS can be adapted for various assay formats, including biochemical and cell-based assays. combichemistry.comcuanschutz.edu

Biochemical assays in HTS might involve measuring the inhibition of a particular enzyme's activity. For instance, a multiplexed HTS assay was developed to simultaneously monitor the exonuclease, ATPase, and helicase activities of the Werner syndrome protein (WRN), leading to the discovery of 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors. nih.gov Similarly, HTS with a fluorogenic substrate was used to identify small-molecule inhibitors of autotaxin (ATX) from a large compound library. researchgate.net

Cell-based HTS assays can provide insights into a compound's effects within a more physiologically relevant system. combichemistry.com These assays can monitor various cellular events, such as apoptosis induction or changes in cell cycle progression. nih.gov For example, a cell- and caspase-based HTS assay led to the discovery of a series of 4-anilino-2-(2-pyridyl)pyrimidines as potent inducers of apoptosis. nih.gov The integration of HTS with contemporary pharmacology is a key factor in modern drug discovery. combichemistry.com

Table 1: Examples of HTS in the Discovery of Pyrimidine-Based Inhibitors

| Screening Method | Target/Process | Identified Pyrimidine Class | Reference |

| Multiplexed Biochemical Assay | Werner syndrome protein (WRN) | 2-sulfonyl/sulfonamide pyrimidines | nih.gov |

| Fluorogenic Substrate Assay | Autotaxin (ATX) | Varied small-molecule inhibitors | researchgate.net |

| Cell- and Caspase-Based Assay | Apoptosis Induction | 4-anilino-2-(2-pyridyl)pyrimidines | nih.gov |

Affinity-Based Probes and Chemoproteomics

Affinity-based protein profiling (ABPP) utilizes chemical probes to label and identify protein targets within complex biological systems. nih.gov This technique can provide valuable information on enzyme-substrate interactions and the catalytic activity of enzymes. nih.gov Affinity-based probes (AfBPs) are designed to bind non-covalently to the active site of an enzyme and often incorporate a photoreactive group for covalent cross-linking upon UV irradiation. nih.gov

Chemoproteomics strategies, which often employ such probes, can help in the identification of "off-targets" for a drug candidate, a crucial step for optimizing drug specificity and reducing potential side effects. nih.gov This approach can also aid in understanding the intracellular distribution of target enzymes and uncovering novel biological functions. nih.gov For instance, the evolution of hit compounds from a high-throughput screening campaign for LIMK1 inhibitors was guided by medicinal chemistry and resulted in a significant increase in potency. researchgate.net Network pharmacology, a computational approach, has also been used to identify potential targets for complex molecules, which are then validated through cell-based assays and bioinformatic analysis. mdpi.com

In Vitro Enzyme Inhibition Studies

Once a target enzyme is identified, detailed in vitro studies are conducted to characterize the inhibitory activity of the compound. These studies are essential for understanding the potency, mechanism, and selectivity of the inhibitor.

Kinetic Characterization of Enzyme Inhibition

Kinetic studies are performed to determine the mechanism by which a compound inhibits its target enzyme. These experiments can reveal whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate.

For example, studies on inhibitors of autotaxin (ATX) revealed that some compounds were competitive inhibitors of the hydrolysis of a lysophosphatidylcholine-like substrate. researchgate.net In the study of 2-sulfonyl/sulfonamide pyrimidine derivatives as WRN helicase inhibitors, the compounds showed competitive behavior with ATP. nih.gov One of the lead compounds, H3B-960, exhibited an IC50 of 22 nM, a KD of 40 nM, and a KI of 32 nM. nih.gov

Table 2: Kinetic Data for a Pyrimidine-Based WRN Helicase Inhibitor

| Compound | IC50 | KD | KI | Inhibition Type | Reference |

| H3B-960 | 22 nM | 40 nM | 32 nM | Competitive with ATP | nih.gov |

Selectivity Profiling against Related Enzyme Families

To assess the specificity of an inhibitor, its activity is tested against a panel of related enzymes, often within the same family. High selectivity is a desirable characteristic for a drug candidate as it minimizes the potential for off-target effects.

For example, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were found to be selective inhibitors of Protein Kinase B (PKB/Akt) over the closely related kinase PKA. nih.gov One analog demonstrated significant activity against only PKB and p70S6K in a panel of 22 human kinases. nih.gov Similarly, a novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines showed excellent selectivity for CDK4/6 over other cyclin-dependent kinases like CDK1, 7, and 9. nih.gov In another study, the development of novel pyrimidin-2-amine derivatives as PLK4 inhibitors also involved assessing their selectivity. nih.gov

Table 3: Selectivity Profile of a Pyrrolo[2,3-d]pyrimidine Inhibitor

| Kinase Target | Inhibition at 1 µM | Reference |

| PKB | >80% | nih.gov |

| PKA | >80% | nih.gov |

| ROCK2 | >80% | nih.gov |

| p70S6K | >80% | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interactions

For compounds that target receptors, binding assays are essential to determine their affinity and to characterize the interaction between the ligand and the receptor. These assays are a cornerstone of drug discovery for G protein-coupled receptors (GPCRs), ion channels, and other receptor types. nih.gov

Receptor binding assays can be performed in various formats, including filtration binding assays and scintillation proximity assays (SPA). nih.gov These assays typically use a radiolabeled ligand that competes with the test compound for binding to the receptor. The data from these assays are used to calculate the inhibitor constant (Ki), which reflects the affinity of the compound for the receptor.

For instance, a series of 2-amino-N-pyrimidin-4-yl acetamides were identified as potent and selective antagonists of the A2A adenosine (B11128) receptor. nih.govnih.gov Radioligand binding assays were used to evaluate these compounds and establish structure-activity relationships. researchgate.net Docking studies can also provide insights into ligand-receptor interactions, as shown in the development of PLK4 inhibitors where the aminopyrimidine core formed key interactions with the hinge region of the enzyme. nih.gov

Radioligand Binding Studies

No publicly available data from radioligand binding studies for this compound could be located. Such studies would be essential to determine the binding affinity (typically expressed as Ki or IC50 values) of the compound for specific biological targets, such as receptors or enzymes, and to assess its selectivity profile.

Functional Assays for Agonist/Antagonist Activity

There is no information available from functional assays to characterize this compound as an agonist, antagonist, inverse agonist, or allosteric modulator at any specific biological target. These assays are critical for understanding the functional consequences of the compound binding to its target.

Cell-Based Assays for Modulating Cellular Pathways

Information regarding the effects of this compound in cell-based assays is not present in the accessible scientific literature. Such assays are crucial for elucidating the compound's mechanism of action at a cellular level.

Cellular Proliferation and Viability Assays

No data from cellular proliferation or viability assays (such as MTT or resazurin-based assays) for this compound have been published. biotium.com These assays would indicate whether the compound has cytostatic or cytotoxic effects on various cell lines.

Apoptosis and Cell Cycle Modulation Studies

There are no published studies on the ability of this compound to induce apoptosis or modulate the cell cycle. mdpi.comnih.gov Techniques such as flow cytometry for cell cycle analysis and assays for caspase activation or PARP cleavage are commonly used for this purpose. nih.govmdpi.com

Gene Expression and Protein Level Analysis

No reports on the analysis of gene or protein expression changes induced by this compound were found. nih.govnih.govmdpi.com Methods like quantitative PCR (qPCR) or western blotting would typically be employed to investigate the compound's impact on specific cellular pathways.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While structure-activity relationship (SAR) studies are common for series of pyrimidine derivatives to optimize their biological activity, no such studies have been published for derivatives of this compound. nih.govresearchgate.netnih.govmdpi.commdpi.com SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. nih.govmdpi.com

Systematic Modification of the Pyrimidine Moiety

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous endogenous molecules and approved drugs. nih.govmdpi.com Its biological activity is highly dependent on the nature and position of its substituents. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various pyrimidine derivatives have demonstrated that modifications to this ring system can profoundly influence their pharmacological profiles.

The introduction of various substituents on the pyrimidine ring of related carboxamide series has been shown to modulate activity against a range of biological targets. For instance, in a series of 2,4-disubstituted pyrimidine derivatives, the inhibitory activity against cholinesterases was found to be sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. nih.gov The presence of a five-membered heterocycloalkyl group, such as pyrrolidine (B122466), at the C-2 position resulted in superior potency and selectivity for acetylcholinesterase (AChE), while a six-membered morpholine (B109124) ring at the same position led to weaker inhibition. nih.gov

Furthermore, the electronic nature of substituents plays a crucial role. The addition of electron-withdrawing or electron-donating groups can significantly affect properties like lipophilicity and target binding affinity. gsconlinepress.com In a study on pyrimidine-5-carboxamide derivatives as salt-inducible kinase (SIK) inhibitors, strategic modifications to the pyrimidine core were essential for improving drug-like properties. nih.gov Similarly, research on pyrido[2,3-d]pyrimidine (B1209978) derivatives has shown that the presence of specific substituents at various positions on the fused ring system dictates the anticancer activity. nih.gov

The following table summarizes the impact of pyrimidine modifications on the biological activity of analogous compound series.

| Compound Series | Modification on Pyrimidine Ring | Observed Impact on Biological Activity | Reference |

| 2,4-Disubstituted Pyrimidines | C-2 Pyrrolidine vs. C-2 Morpholine | Pyrrolidine improved AChE inhibition potency and selectivity. | nih.gov |

| Pyrimidine-5-Carboxamides | Various Substitutions | Modulation of SIK inhibitory activity and drug-like properties. | nih.gov |

| Pyrido[2,3-d]pyrimidines | Substituents at C-5 and C-7 | Significant influence on anticancer efficacy. | nih.gov |

| 2-(Anilino)pyrimidine-4-carboxamides | Substitutions on the aniline (B41778) ring | Development of potent and selective GSK-3 inhibitors. | mdpi.com |

These findings underscore the importance of systematic modification of the pyrimidine moiety in this compound to optimize its biological activity and therapeutic potential.

Exploration of Substituent Effects on the Cyclobutane (B1203170) Ring

The cyclobutane ring is an increasingly utilized motif in medicinal chemistry, valued for its unique three-dimensional structure and ability to act as a bioisosteric replacement for other groups. nih.govru.nlvilniustech.ltnih.gov Its puckered conformation can induce conformational restriction in a molecule, which can lead to improved binding affinity for a biological target. nih.govru.nl The cyclobutane scaffold has been successfully incorporated into several FDA-approved drugs. rsc.org

The introduction of substituents on the cyclobutane ring can significantly impact a compound's pharmacological properties. The stereochemistry of these substituents is often crucial. For example, in the development of antitumor agents, cis- and trans-1,3-disubstituted cyclobutane analogs of a natural product were synthesized to prevent in vivo cis/trans-isomerization, with the cyclobutane-containing derivative showing comparable potency. ru.nl

The cyclobutane ring can also serve as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group, offering advantages in physicochemical properties like solubility and metabolic stability. nih.govchem-space.com For instance, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to preserve the original mode of bioactivity while in some cases enhancing metabolic resistance. acs.org The functionalization of cyclobutanes, such as through difluoroalkylation, can create novel bioisosteres for drug discovery. rsc.org

The table below illustrates the effects of cyclobutane modifications in various drug discovery programs.

| Application | Modification/Role of Cyclobutane Ring | Outcome | Reference |

| Anticancer Agents | Conformational locking of a natural product | Comparable potency with improved stability. | ru.nl |

| General Drug Design | Bioisosteric replacement of phenyl or tert-butyl groups | Improved physicochemical properties and metabolic stability. | nih.govchem-space.comacs.org |

| Fragment-Based Drug Discovery | Central scaffold for 3D fragments | Access to novel chemical space with desirable properties. | nih.gov |

| Bioisosteres | Introduction of difluoromethyl groups | Creation of novel, functionalized scaffolds. | rsc.org |

These examples highlight that exploring various substitution patterns on the cyclobutane ring of this compound is a promising strategy for enhancing its biological profile.

Linker Modifications and Isosteric Replacements

The amide linker in this compound is a critical component that connects the pyrimidine and cyclobutane moieties. Modifications to this linker, or its isosteric replacement, can have a profound effect on the compound's conformation, stability, and interaction with its biological target.

In the development of inhibitors for various enzymes, the amide bond is a common structural feature. For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the amide group plays a key role in the binding to the target. acs.org The orientation and electronic properties of the amide are crucial for maintaining potent inhibitory activity.

Isosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability. For example, replacing a ketone moiety, which can be a metabolic liability, with a more stable pyrimidine carboxamide group proved successful in the discovery of vanin-1 inhibitors. nih.gov In another study, the linker between a pyrimidine scaffold and a substituted phenyl group in anti-inflammatory agents was systematically modified, revealing that the nature of the amide linkage significantly influenced activity. gsconlinepress.com

The following table provides examples of linker modifications and their impact on activity.

| Compound Class | Linker Modification/Isosteric Replacement | Effect on Activity/Properties | Reference |

| Vanin-1 Inhibitors | Ketone replaced with pyrimidine carboxamide | Improved metabolic stability while maintaining potency. | nih.gov |

| Pyrazolo-pyrimidine Derivatives | Modification of amide linkage to substituted phenyl groups | Enhanced in vitro anti-inflammatory effect. | gsconlinepress.com |

| EGFR Inhibitors | Variation of the linker between pyrimidine and other aromatic systems | Altered inhibitory potency against different EGFR mutants. | mdpi.com |

These studies demonstrate that the amide linker is a key determinant of biological activity and that its modification or replacement in this compound could lead to compounds with improved pharmacological profiles.

Conformational Constraint Strategies and Their Impact on Activity

Conformational constraint is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty upon binding to a target. The rigid and three-dimensional nature of the cyclobutane ring in this compound already introduces a degree of conformational restriction. nih.govru.nl

Further constraining the molecule's conformation can be achieved through various strategies. For example, replacing flexible side chains with rigid rings can lock the molecule into a bioactive conformation. In the development of NAPE-PLD inhibitors, the conformational restriction of an N-methylphenethylamine group by replacing it with a more rigid (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency. acs.org

The introduction of fused ring systems is another effective method for imposing conformational rigidity. The synthesis of cyclobutane-fused nucleosides, for instance, creates conformationally restricted analogs that can provide insights into the binding requirements of their biological targets. researchgate.net Similarly, small aliphatic rings like cyclopropane (B1198618) have been used to conformationally restrict the rotation of adjacent ring systems, leading to improved biological activity. nih.gov

The table below highlights the impact of conformational constraint on the activity of various compound series.

| Strategy | Example Compound Series | Impact on Biological Activity | Reference |

| Replacement of flexible chains with rigid rings | NAPE-PLD inhibitors | 3-fold increase in potency. | acs.org |

| Fused ring systems | Cyclobutane-fused nucleosides | Provided insights into binding requirements. | researchgate.net |

| Restriction of ring rotation | PI3K/mTOR pathway inhibitors | Enhanced co-planarity and activity. | nih.gov |

| Introduction of rigid scaffolds | General drug design | Improved binding affinity through minimized entropic penalties. | nih.gov |

Applying these conformational constraint strategies to the this compound scaffold could lead to the discovery of more potent and selective analogs by optimizing the orientation of key pharmacophoric features for target interaction.

Analytical Methodologies for Research and Development of N Pyrimidin 2 Yl Cyclobutanecarboxamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, allowing for the effective separation of a target compound from impurities and related substances. researchgate.net For N-(pyrimidin-2-yl)cyclobutanecarboxamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) serve distinct but complementary roles.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the principal technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and accuracy. nih.gov A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed to separate the main component from any potential degradation products or process-related impurities. nih.govrsc.org

Method development involves a systematic optimization of chromatographic conditions to achieve a desired separation. For pyrimidine (B1678525) derivatives, a C18 column is a common choice for the stationary phase. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govrsc.org The selection of an appropriate pH for the aqueous buffer is critical for achieving good peak shape and resolution for ionizable compounds like this compound.

The method is validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. mdpi.comresearchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis This table presents a hypothetical but representative set of conditions based on established methods for related pyrimidine compounds. nih.govmdpi.comresearchgate.net

| Parameter | Condition |

| Instrument | HPLC System with UV-Vis Detector |

| Column | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic elution with Acetonitrile : Ammonium Acetate Buffer (pH 4.2) (40:60 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | Ambient or controlled at 25 °C |

| Detection Wavelength | 225 nm nih.gov |

| Injection Volume | 20 µL mdpi.com |

| Retention Time | ~3.7 min (Hypothetical) mdpi.com |

| Linearity (R²) | > 0.999 mdpi.com |

| LOD | 0.5 mg/L (Hypothetical) mdpi.com |

| LOQ | 1.7 mg/L (Hypothetical) mdpi.com |

| Accuracy (% Recovery) | 98.0% - 102.0% researchgate.netresearchgate.net |

| Precision (% RSD) | < 2% mdpi.com |

Gas Chromatography (GC) for Volatile Impurity Analysis

During the synthesis of this compound, various volatile organic solvents may be used. Gas Chromatography (GC) is the standard method for identifying and quantifying these residual solvents, which are considered volatile impurities. nih.gov Given the significant differences in volatility among potential impurities, specific GC methods are developed. nih.gov

A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is typically used for highly volatile solvents such as methanol, acetonitrile, and dichloromethane. nih.gov For less volatile compounds like pyridine (B92270) or dimethylformamide, a direct injection GC-FID method may be more appropriate. nih.gov For potentially genotoxic impurities that must be controlled at very low levels (in the ppm range), a more sensitive detector like a mass spectrometer (MS) is required. nih.govacs.org Method validation ensures specificity, precision, accuracy, and linearity for all potential volatile impurities. nih.gov

Table 2: Typical GC Methodologies for Volatile Impurity Profiling This table outlines common approaches and potential analytes based on standard pharmaceutical practices. nih.gov

| Technique | Target Analytes | Typical Detector | Purpose |

| Headspace GC (HS-GC) | Methanol, Acetonitrile, Dichloromethane, Ethyl acetate, Toluene, Heptane nih.gov | FID | Quantification of residual volatile solvents from the synthesis process. |

| Direct Injection GC | Pyridine, Dimethylformamide (DMF), 1,4-Dioxane nih.gov | FID | Quantification of less volatile organic impurities. |

| GC-MS | Benzene, Carbon tetrachloride, N-Nitrosamines, other potential genotoxins nih.govacs.org | MS | Trace-level detection and quantification of genotoxic impurities. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used primarily for the qualitative monitoring of reaction progress during the synthesis of this compound. nih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials and standards, chemists can quickly assess the consumption of reactants and the formation of the desired product. nih.gov

The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of solvents, such as chloroform/methanol or ethyl acetate/petroleum ether, is often used, with the ratio adjusted to optimize the resolution between spots. nih.gov Visualization of the separated spots is commonly achieved under UV light (at 254 nm or 365 nm) or by using an iodine chamber. nih.gov The relative retention factor (Rf) value of the product spot is used to track its formation over time.

Table 3: Representative TLC System for Reaction Monitoring Based on methods used for the synthesis of pyrimidine derivatives. nih.gov

| Parameter | Description |

| Stationary Phase | Pre-coated silica gel 60 F254 aluminum sheets nih.gov |

| Mobile Phase System | Chloroform : Methanol (80:20 v/v) or Ethyl Acetate : Petroleum Ether (50:50 v/v) nih.gov |

| Application | Capillary spotting of reaction mixture, starting materials, and product standard. |

| Development | In a closed chromatography tank saturated with the mobile phase vapor. |

| Visualization | UV lamp (254 nm and 365 nm) and/or placing the plate in an iodine gas chamber. nih.gov |

Spectrophotometric Quantification Methods

Spectrophotometric methods are valuable for the quantification of this compound, particularly for determining bulk concentration and for trace-level analysis. These techniques are based on the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for quantifying compounds that absorb light in the UV-Vis region. rsc.org Many pharmaceutical compounds, especially those containing aromatic or heterocyclic rings like the pyrimidine moiety, exhibit characteristic UV absorbance. rsc.orgfrontiersin.org This method is based on the Beer-Lambert law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. rsc.org

To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorption spectrum is recorded to identify the wavelength of maximum absorbance (λmax). nih.gov A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This technique is frequently used for in-process controls and content uniformity tests. researchgate.net

Table 4: Example of a Calibration Data Set for UV-Vis Quantification This table illustrates the linear relationship between concentration and absorbance as described by the Beer-Lambert law.

| Standard | Concentration (µg/mL) | Absorbance at λmax (AU) |

| 1 | 2.0 | 0.152 |

| 2 | 4.0 | 0.305 |

| 3 | 6.0 | 0.455 |

| 4 | 8.0 | 0.608 |

| 5 | 10.0 | 0.760 |

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed for the trace analysis of fluorescent compounds. While a simple pyrimidine ring may be non-fluorescent, substitution with certain functional groups, such as an amino group at the 2-position, can induce fluorescence. nih.gov For instance, studies on 2-alkylaminopyrimidines show that they become fluorescent upon formation from their non-fluorescent precursors. nih.gov

The fluorescence intensity of these derivatives is often highest in polar protic solvents like methanol and ethanol, which is attributed to hydrogen bonding effects. nih.gov A typical analysis involves exciting the sample at a specific wavelength (λex) and measuring the emitted light at a longer wavelength (λem). mdpi.com The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte at low concentrations, making this method ideal for quantifying trace amounts of this compound or its fluorescent impurities. The high sensitivity allows for detection at levels significantly lower than those achievable with UV-Vis spectroscopy.

Table 5: Hypothetical Fluorescence Properties for Trace Analysis Based on data from structurally related 2-aminopyrimidine (B69317) and aminopyridine compounds. nih.govmdpi.com

| Parameter | Value / Description |

| Excitation Wavelength (λex) | 282 nm nih.gov |

| Emission Wavelength (λem) | 377 nm nih.gov |

| Optimal Solvent | Methanol or Ethanol nih.gov |

| Principle of Quantification | Proportionality of fluorescence intensity to concentration at trace levels. |

| Application | Trace-level quantification, impurity analysis, degradation studies. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for analyzing complex samples. nih.gov For a compound like this compound, techniques combining liquid or gas chromatography with mass spectrometry are paramount for identifying metabolites and profiling related volatile substances. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of in vitro drug metabolism studies, offering the sensitivity and specificity needed to detect and identify metabolites in complex biological matrices. nih.govresearchgate.net The process involves incubating the parent compound with liver microsomes or other enzyme systems, separating the resulting mixture using high-performance liquid chromatography (HPLC), and then subjecting the components to tandem mass spectrometry for structural elucidation. unmc.edu High-resolution mass spectrometry platforms like time-of-flight (TOF) or Orbitrap are particularly effective for increasing efficiency in metabolite profiling. nih.gov

For this compound, in vitro studies would aim to identify products of Phase I and Phase II metabolic reactions. Common metabolic pathways for pyrimidine-containing compounds include oxidation and hydroxylation of the heterocyclic ring. wikipedia.orgmdpi.com The amide linkage is susceptible to hydrolysis, which would cleave the molecule into pyrimidin-2-amine and cyclobutanecarboxylic acid. The cyclobutane (B1203170) ring could also undergo hydroxylation.

The identification process relies on comparing the mass spectra of the parent drug with its metabolites. nih.gov Tandem MS (MS/MS) experiments provide fragmentation patterns that help pinpoint the exact site of metabolic modification.

Table 1: Illustrative Data for Hypothetical In Vitro Metabolite Identification of this compound by LC-MS/MS

| Putative Metabolite ID | Proposed Biotransformation | Parent Ion [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) |

| M0 | Parent Compound | 192.10 | 122.05, 96.06, 83.05 |

| M1 | Hydroxylation on Pyrimidine Ring | 208.10 | 138.05, 122.05, 96.06 |

| M2 | Hydroxylation on Cyclobutane Ring | 208.10 | 122.05, 99.04, 83.05 |

| M3 | Amide Hydrolysis Product 1 | 96.06 | 80.05 |

| M4 | Amide Hydrolysis Product 2 | 101.06 | 83.05, 55.04 |

Note: The m/z (mass-to-charge ratio) values are hypothetical and calculated based on the proposed structures. Actual values would be determined experimentally.

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds (VOCs). cabidigitallibrary.orgnih.gov In the context of a pure drug substance like this compound, GC-MS is primarily used to profile volatile impurities from the manufacturing process or to identify degradation products that may form under stress conditions such as heat. hznu.edu.cn The technique separates volatile components in a gas stream, which are then ionized and identified by their unique mass spectra. phytojournal.com

Analysis would involve methods like static headspace extraction, where the vapor above a heated sample of the compound is injected into the GC-MS system. This is crucial for detecting residual solvents or low molecular weight byproducts. Potential volatile compounds could include degradation products of the cyclobutane ring, which is known to be strained, or other small molecules. acs.orgmaricopa.edudalalinstitute.com

Table 2: Illustrative Data for Potential Volatile Impurities/Degradants of this compound by GC-MS

| Potential VOC | Likely Origin | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) |

| Cyclobutanone | Degradation of cyclobutane moiety | Low | 70, 42, 41 |

| Pyrimidine | Thermal Degradation | Medium | 80, 53, 52 |

| Cyclobutene | Thermal Degradation | Low | 54, 39, 27 |

| Acetonitrile | Residual Synthesis Solvent | Low | 41, 40, 39 |

Note: Retention times are relative and depend on the specific GC column and temperature program used. Mass fragments are based on standard EI-MS libraries.

Dissolution and Solubility Studies for Pre-formulation Research

Pre-formulation research involves characterizing the physicochemical properties of a new chemical entity to guide the development of a stable and effective dosage form. dtic.mil Aqueous solubility is a critical property, as it directly influences a drug's bioavailability. americanpharmaceuticalreview.comresearchgate.net Compounds with low aqueous solubility often face challenges with dissolution-limited absorption. researchgate.net

For this compound, initial studies would determine its intrinsic solubility (solubility of the free, un-ionized form) and its solubility profile across a physiologically relevant pH range (typically pH 1 to 7.5). researchgate.net The presence of the pyrimidine ring, a weak base, suggests that the compound's solubility will be pH-dependent. The shake-flask method is a common and reliable technique for determining equilibrium solubility, where an excess of the compound is agitated in a specific solvent or buffer until equilibrium is reached, after which the concentration of the dissolved drug is measured. nih.gov

Understanding these properties is essential for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability. researchgate.net This classification helps in predicting in vivo performance and guides formulation strategies, such as salt formation or the use of solubility enhancers like cyclodextrins. nih.govdrug-dev.com

Table 3: Illustrative Solubility Data for a Hypothetical BCS Class II Compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |

| Deionized Water | ~7.0 | 25 | < 10 |

| 0.1 N HCl (SGF*) | 1.2 | 37 | 150 |

| Phosphate Buffer | 4.5 | 37 | 45 |

| Phosphate Buffer (SIF**) | 6.8 | 37 | 8 |

| Ethanol | N/A | 25 | > 1000 |

| Propylene Glycol | N/A | 25 | 250 |

*SGF: Simulated Gastric Fluid **SIF: Simulated Intestinal Fluid Note: This table presents hypothetical data characteristic of a weakly basic, poorly soluble compound, which this compound might be. The data illustrates pH-dependent aqueous solubility and higher solubility in organic solvents.

Future Perspectives and Potential Applications of N Pyrimidin 2 Yl Cyclobutanecarboxamide Research

Development of N-(pyrimidin-2-yl)cyclobutanecarboxamide as a Molecular Probe

Currently, there are no published studies detailing the use of this compound as a molecular probe. However, its structure holds potential for such applications. Molecular probes are essential tools in chemical biology for understanding complex biological processes. The development of this compound into a molecular probe would hinge on its ability to selectively bind to a biological target.